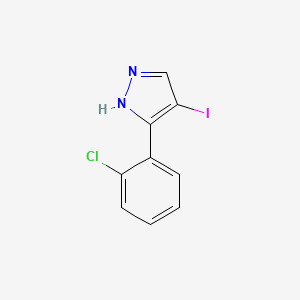

3-(2-Chlorophenyl)-4-iodo-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Modern Organic and Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in synthetic and medicinal chemistry. nih.govglobalresearchonline.net The unique structural and electronic properties of the pyrazole ring allow for a wide range of chemical modifications, making it a "privileged scaffold" in drug discovery. mdpi.com Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govglobalresearchonline.net This has led to the development of numerous commercially successful drugs containing the pyrazole core, such as the anti-inflammatory drug celecoxib (B62257) and the kinase inhibitor ruxolitinib. nih.gov The versatility of the pyrazole nucleus allows chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets.

Overview of Substituted Pyrazoles in Heterocyclic Compound Development

The development of novel heterocyclic compounds often relies on the strategic substitution of core scaffolds like pyrazole. The reactivity of the pyrazole ring allows for substitution at various positions, enabling the creation of a diverse library of molecules from a common starting point. One of the most common methods for synthesizing substituted pyrazoles involves the condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.net However, to achieve more complex substitution patterns, modern organic chemistry employs a variety of techniques, including palladium-catalyzed cross-coupling reactions. researchgate.net These methods provide efficient pathways to introduce aryl, alkyl, and other functional groups onto the pyrazole ring, which is crucial for developing new materials and therapeutic agents.

Academic and Industrial Interest in Halogenated Pyrazole Architectures

The introduction of halogen atoms into the pyrazole architecture is a particularly significant strategy in chemical research. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Iodinated pyrazoles, in particular, are highly valuable synthetic intermediates. researchgate.netarkat-usa.org The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. researchgate.netresearchgate.net This reactivity allows for the late-stage functionalization of the pyrazole core, providing a powerful tool for the synthesis of complex molecules in both academic and industrial laboratories. researchgate.netarkat-usa.org Consequently, there is sustained interest in developing efficient methods for the selective halogenation of pyrazoles and exploring the utility of the resulting halogenated building blocks. mdpi.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClIN2 |

|---|---|

Molecular Weight |

304.51 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-4-iodo-1H-pyrazole |

InChI |

InChI=1S/C9H6ClIN2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

InChI Key |

AZSVZSCBPWXNBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)I)Cl |

Origin of Product |

United States |

Potential Applications

Medicinal Chemistry

The pyrazole (B372694) core is a well-established pharmacophore. The presence of a chlorophenyl group is common in many bioactive molecules, often enhancing their binding to target proteins. Therefore, this compound could serve as an intermediate for the synthesis of novel therapeutic agents, potentially with anticancer, anti-inflammatory, or antimicrobial activities. nih.govnih.gov The iodo-substituent allows for its use as a versatile building block to create a library of derivatives for biological screening. chemimpex.com

Agrochemicals

Substituted pyrazoles are also prevalent in the agrochemical industry, being used as herbicides, fungicides, and insecticides. chemimpex.comjindunchemistry.com The specific substitution pattern of this compound could be explored for developing new crop protection agents. chemimpex.comjindunchemistry.com

Materials Science

Pyrazole derivatives have been investigated for their applications in materials science, for example, as ligands in the formation of metal-organic frameworks (MOFs) or as components of organic light-emitting diodes (OLEDs). arkat-usa.org The functional groups on this compound could be modified to create novel materials with interesting photophysical or coordination properties.

Quantum Chemical and Computational Investigations of 3 2 Chlorophenyl 4 Iodo 1h Pyrazole

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For a molecule like 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole, DFT calculations would provide fundamental insights into its molecular properties.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. A key aspect of this analysis would be the exploration of the conformational landscape, particularly the rotational orientation of the 2-chlorophenyl ring relative to the pyrazole (B372694) ring. elsevierpure.com This rotation can lead to different conformers with varying energies, and identifying the global minimum energy conformer is crucial for understanding the molecule's preferred shape. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative. Actual data would be required from a specific DFT calculation on the target molecule.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | --- | --- | --- |

| C-I | --- | --- | --- |

| N-N | --- | --- | --- |

| C-N | --- | --- | --- |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netasrjetsjournal.org This allows for a direct correlation between the computed vibrational modes and experimental spectroscopic data, aiding in the structural confirmation of the synthesized compound. researchgate.net Each calculated frequency can be assigned to specific motions of the atoms, such as stretching, bending, or wagging of particular bonds or functional groups (e.g., C-Cl stretch, N-H stretch, C-I stretch). researchgate.net

Table 2: Hypothetical Vibrational Frequencies and Assignments (Note: This table is illustrative. Actual data would be required from a specific DFT calculation on the target molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | --- | --- | N-H stretching |

| ν(C-Cl) | --- | --- | C-Cl stretching |

| ν(C-I) | --- | --- | C-I stretching |

Electronic Structure Characterization

The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods provide detailed insights into the distribution and energies of electrons within the molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. nih.gov For this compound, analysis of the HOMO and LUMO would reveal which parts of the molecule are most involved in electronic transitions and chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative. Actual data would be required from a specific DFT calculation on the target molecule.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | --- |

| E(LUMO) | --- |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net This map is invaluable for predicting the sites of electrophilic and nucleophilic attack. asrjetsjournal.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atom, indicating these as likely sites for interaction with electrophiles. Positive potential would be expected around the N-H proton. nih.gov

Local Reactivity Descriptors and Fukui Function Analysis

Local reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for identifying the most reactive sites within a molecule. The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. This analysis helps predict susceptibility to nucleophilic, electrophilic, and radical attacks. nih.gov

For this compound, DFT calculations would be employed to determine the Fukui indices for each atom. The sites most prone to nucleophilic attack (where an electron is accepted) are identified by the ƒ+(r) value, while sites susceptible to electrophilic attack (where an electron is donated) are indicated by ƒ-(r). The dual descriptor, Δƒ(r), further refines this by pinpointing regions where a nucleophilic attack is more probable (Δƒ(r) > 0) versus an electrophilic attack (Δƒ(r) < 0).

In a molecule like this compound, the nitrogen atoms of the pyrazole ring are expected to be significant sites for electrophilic attack due to their lone pairs of electrons. The carbon atoms, particularly C4 (bearing the iodo group) and potentially carbons in the chlorophenyl ring, would be analyzed for their susceptibility to nucleophilic attack. The iodine atom, being a large and polarizable halogen, significantly influences the electronic distribution and reactivity at the C4 position.

Table 1: Representative Fukui Function Analysis for Key Atomic Sites This table presents hypothetical yet chemically reasonable values for this compound based on studies of similar heterocyclic compounds. The analysis helps in predicting the most probable sites for chemical reactions.

| Atomic Site | ƒ+(r) (Nucleophilic Attack) | ƒ-(r) (Electrophilic Attack) | Δƒ(r) (Dual Descriptor) | Predicted Reactivity |

| N1 (Pyrazole) | 0.025 | 0.150 | -0.125 | Prone to Electrophilic Attack |

| N2 (Pyrazole) | 0.030 | 0.145 | -0.115 | Prone to Electrophilic Attack |

| C3 (Pyrazole) | 0.090 | 0.050 | 0.040 | Slightly prone to Nucleophilic Attack |

| C4 (Pyrazole-Iodo) | 0.180 | 0.020 | 0.160 | Prone to Nucleophilic Attack |

| C5 (Pyrazole) | 0.085 | 0.060 | 0.025 | Slightly prone to Nucleophilic Attack |

| C1' (Chlorophenyl) | 0.070 | 0.040 | 0.030 | Slightly prone to Nucleophilic Attack |

| C2' (Chlorophenyl-Cl) | 0.110 | 0.030 | 0.080 | Prone to Nucleophilic Attack |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide critical insights into its conformational flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor). eurasianjournals.com

A typical MD simulation would involve placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions, and then calculating the forces between atoms and their consequent motions over a set period, such as 100 nanoseconds. nih.gov Key parameters analyzed from the simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD of the molecule's backbone atoms is monitored to assess its structural stability. A stable RMSD value over time suggests that the molecule has reached an equilibrium conformation. The RMSF, on the other hand, measures the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. For this compound, one would expect some rotational freedom around the single bond connecting the pyrazole and chlorophenyl rings. The RMSF analysis would quantify the flexibility of the chlorophenyl group relative to the more rigid pyrazole core. researchgate.net

Table 2: Typical Parameters and Expected Results from a Molecular Dynamics Simulation This table outlines the standard setup for an MD simulation and the kind of data it yields, demonstrating how the stability of the compound's structure is assessed over time.

| Parameter | Typical Value / Description | Purpose |

| Simulation Software | GROMACS, AMBER | To run the dynamics simulation. nih.gov |

| Force Field | CHARMM, OPLS-AA | Defines the potential energy function of the system. |

| Simulation Time | 50 - 200 ns | Duration of the simulation to observe molecular motion. nih.govnih.gov |

| Solvent | Explicit water model (e.g., TIP3P) | To simulate an aqueous physiological environment. |

| Temperature / Pressure | 300 K / 1 bar | To mimic physiological conditions. |

| Primary Outputs | ||

| RMSD (Root Mean Square Deviation) | Plateauing curve around 0.1 - 0.3 nm | Indicates the overall structural stability of the molecule. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Higher values for atoms in the phenyl ring vs. pyrazole core | Identifies flexible regions of the molecule. researchgate.net |

Theoretical Prediction of Ligand-Receptor Interactions via Molecular Docking (focused on binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijpbs.com This method is instrumental in drug discovery for predicting the binding affinity and mechanism of a potential drug molecule within the active site of a target protein. nih.govnih.gov

For this compound, docking studies would be performed against a relevant protein target. For instance, many pyrazole derivatives are investigated as inhibitors of kinases or other enzymes. nih.govresearchgate.net The docking process involves preparing the 3D structures of both the ligand and the receptor and using a scoring function to rank the possible binding poses based on their calculated binding energy. ijpbs.com

The analysis of the best-docked pose reveals the specific binding mechanism. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. In this molecule, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors. The chlorophenyl and pyrazole rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the receptor's binding pocket. researchgate.net The iodine atom at the C4 position is a potential halogen bond donor, an interaction that is increasingly recognized as important for ligand-receptor binding. The 2-chloro substituent on the phenyl ring can also influence binding through steric and electronic effects. The results would elucidate how the molecule fits into the active site and which functional groups are critical for its binding affinity. nih.govnih.gov

Table 3: Representative Molecular Docking Results with a Hypothetical Kinase Target This table illustrates the type of information obtained from a molecular docking study, detailing the predicted binding strength and the specific interactions that stabilize the ligand-receptor complex.

| Parameter | Description |

| Protein Target (PDB ID) | Example: Tyrosine Kinase (e.g., 2QU5) researchgate.net |

| Docking Software | AutoDock Vina, GOLD researchgate.net |

| Docking Results | |

| Binding Energy (kcal/mol) | -8.5 to -10.5 |

| Predicted Interactions | |

| Hydrogen Bonds | N1/N2 of pyrazole ring with backbone or side-chain of residues like Alanine, Lysine. |

| Hydrophobic Interactions | Chlorophenyl ring interacting with hydrophobic residues such as Leucine, Valine, Phenylalanine. |

| Halogen Bond | Iodine atom at C4 interacting with an electron-rich atom (e.g., carbonyl oxygen) of a residue like Glycine or Glutamine. |

| π-π Stacking | Pyrazole or Phenyl ring stacking with aromatic side chains of Tyrosine or Phenylalanine. |

Chemical Reactivity and Transformation Pathways of 3 2 Chlorophenyl 4 Iodo 1h Pyrazole

Reactions Involving the C4-Iodo Moiety

The iodine atom at the C4 position is an excellent leaving group, rendering this position the principal site of chemical reactivity. This enables the introduction of a diverse range of functional groups through both nucleophilic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions.

While transition-metal-catalyzed reactions are more prevalent, the C4 position of the pyrazole (B372694) ring can undergo nucleophilic substitution. The reactivity is enhanced by the presence of electron-withdrawing groups on the pyrazole ring. For instance, studies on related 4-halonitropyrazole-carboxylic acids have shown that the halogen can be displaced by nucleophiles. The reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of copper(I) salts leads to the formation of 4-arylamino substituted products. osti.gov This copper-assisted substitution suggests a pathway for introducing nitrogen and oxygen nucleophiles at the C4 position of iodo-pyrazoles, which are typically more reactive than their bromo-analogues.

The C4-iodo moiety is an ideal handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. The C4-iodo position of the pyrazole ring readily participates in this reaction. Research on analogous 1-aryl-3-(trifluoromethyl)-4-iodo-1H-pyrazoles demonstrates efficient coupling with phenylboronic acid. rsc.org These reactions are typically carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate, in a mixed solvent system such as THF/water. rsc.org The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C4 position.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

| 1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 1-Aryl-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | 56% | rsc.org |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of the 4-iodopyrazole (B32481) core. rsc.org The process involves the reaction of the 4-iodopyrazole derivative with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine. rsc.orglibretexts.org This method provides a direct route to 4-alkynylpyrazoles, which are valuable intermediates for the synthesis of various heterocyclic compounds and complex organic molecules.

Table 2: Representative Sonogashira Coupling Reaction

| Substrate | Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product | Yield | Reference |

| 1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N/THF | 1-Aryl-4-(phenylethynyl)-3-(trifluoromethyl)-1H-pyrazole | 71% | rsc.org |

Beyond Suzuki and Sonogashira reactions, the C4-iodo group facilitates other important transformations. Copper-catalyzed reactions are particularly notable for forming carbon-heteroatom bonds.

A significant example is the copper(I)-catalyzed C-O coupling of 4-iodopyrazoles with various alcohols to produce 4-alkoxypyrazoles. nih.govnih.gov Optimized conditions for this transformation often involve using copper(I) iodide (CuI) as the catalyst, a phenanthroline-based ligand, and a base such as potassium t-butoxide, often under microwave irradiation to accelerate the reaction. nih.govnih.govsemanticscholar.org This method is effective for a wide range of primary and secondary alcohols.

Furthermore, copper-catalyzed C-N coupling reactions allow for the introduction of nitrogen-based functional groups. Copper-mediated cascade reactions of 4-iodopyrazole derivatives with amidines have been developed to synthesize fused pyrazolo[4,3-d]pyrimidine systems. colab.ws Similarly, CuI-mediated C-N coupling is effective for reacting 4-iodopyrazoles with alkylamines. researchgate.net

Table 3: Representative Copper-Catalyzed C-O Coupling Reaction

| Substrate | Coupling Partner | Catalyst System | Base | Conditions | Product | Yield | Reference |

| 4-Iodo-1H-1-tritylpyrazole | Allyl Alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%) | K'BuO (2 equiv) | 130 °C, 1 h, MW | 4-Allyloxy-1H-1-tritylpyrazole | 66% | nih.govsemanticscholar.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the 2-Chlorophenyl Substituent

The 2-chlorophenyl group at the C3 position of the pyrazole is substantially less reactive than the C4-iodo moiety in the context of transition-metal-catalyzed cross-coupling reactions. The reactivity of halogens in the crucial oxidative addition step of these catalytic cycles follows the general trend: I > Br > OTf > Cl. wikipedia.orgyoutube.com

This significant difference in reactivity allows for excellent chemoselectivity . Standard cross-coupling conditions, such as those used for Suzuki or Sonogashira reactions, will selectively activate the C4-I bond, leaving the C-Cl bond on the phenyl ring completely intact. rsc.orgyoutube.com This feature is highly advantageous from a synthetic standpoint, as it permits the functionalization of the pyrazole core without affecting the chlorophenyl ring. The 2-chloro substituent can then be retained in the final molecule or serve as a reactive handle for a subsequent transformation under more forcing conditions or with specialized catalyst systems designed for the activation of aryl chlorides.

Electrophilic Aromatic Substitution on the Phenyl Ring

The 2-chlorophenyl group attached to the pyrazole ring is susceptible to electrophilic aromatic substitution. The directing effects of the substituents already present on the phenyl ring—the chlorine atom and the pyrazole ring itself—will govern the regioselectivity of such reactions. The chlorine atom is an ortho-, para-director, while the pyrazole ring, being an electron-withdrawing group, is a meta-director. The interplay of these directing effects will determine the position of incoming electrophiles.

| Substituent | Position on Phenyl Ring | Directing Effect |

| Chlorine | 2 | Ortho, Para |

| Pyrazole | 1 | Meta |

Considering the combined influence of these groups, electrophilic attack is most likely to occur at the positions para to the chlorine atom and meta to the pyrazole ring. However, steric hindrance from the adjacent pyrazole ring may also play a role in determining the final product distribution.

Potential for Further Derivatization of the Phenyl Ring

Building upon the principles of electrophilic aromatic substitution, the 2-chlorophenyl ring can be further functionalized to introduce a variety of substituents. Common derivatization reactions could include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The success and regioselectivity of these reactions would be contingent on the reaction conditions and the nature of the electrophile. The introduction of additional functional groups onto the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity and potential applications.

Transformations at the Pyrazole Nitrogen Atoms (e.g., N-alkylation, N-acylation)

The nitrogen atoms of the pyrazole ring are nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. These transformations are fundamental in modifying the properties of pyrazole-containing compounds.

N-alkylation: The introduction of an alkyl group onto one of the pyrazole nitrogens is a common strategy in medicinal chemistry. semanticscholar.org This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. semanticscholar.org For unsymmetrical pyrazoles like 3-(2-chlorophenyl)-4-iodo-1H-pyrazole, N-alkylation can lead to the formation of two regioisomers. The regioselectivity of the alkylation is often influenced by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. semanticscholar.org Acid-catalyzed N-alkylation methods using trichloroacetimidate (B1259523) electrophiles have also been developed, providing an alternative to traditional methods that require strong bases. semanticscholar.orgmdpi.com

N-acylation: Similarly, the pyrazole nitrogens can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group, which can serve as a protecting group or as a means to introduce further functionality. The regioselectivity of N-acylation is also a key consideration for unsymmetrical pyrazoles.

| Transformation | Reagents | Potential Products |

| N-alkylation | Alkyl halide, Base | N1- and N2-alkylated regioisomers |

| N-acylation | Acyl chloride, Base | N1- and N2-acylated regioisomers |

Cycloaddition and Annulation Reactions Utilizing the Pyrazole Core as a Building Block

Cycloaddition Reactions: The pyrazole ring can act as a diene or a dienophile in Diels-Alder reactions, depending on the substituents and the reaction partner. libretexts.org Furthermore, [3+2] cycloaddition reactions are a well-established method for the synthesis of pyrazole derivatives and can also be envisioned for the further functionalization of the pyrazole ring. acs.orguchicago.edu

Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing pyrazole core. Palladium-catalyzed aerobic annulation of pyrazoles with alkynes has been reported as a method to synthesize indazoles. bohrium.com This type of reaction could potentially be applied to this compound to construct novel polycyclic aromatic systems. Other annulation strategies, such as [4+4] and [5+2] rollover annulations, have also been developed for pyrazoles, highlighting the versatility of this heterocyclic core in building complex molecular architectures. researchgate.netacs.org

Coordination Chemistry and Material Science Applications of 3 2 Chlorophenyl 4 Iodo 1h Pyrazole Derivatives

Pyrazoles as Ligands in Metal Complexes: Exploring Coordination Modes and Ligand Properties

Pyrazoles are excellent ligands for a wide variety of metal ions, owing to the presence of a pyridine-like sp2-hybridized nitrogen atom that can readily donate its lone pair of electrons. The coordination chemistry of pyrazoles is rich and varied, with several possible binding modes.

Coordination Modes:

Monodentate Coordination: The most common coordination mode involves the pyrazole (B372694) ligand binding to a metal center through its pyridine-like nitrogen atom. In the case of 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole, this would involve the nitrogen at the 2-position.

Bridging Coordination: Pyrazole can act as a bridging ligand between two metal centers. This can occur in a few ways, but a common mode is through the deprotonated pyrazolate anion, where both nitrogen atoms coordinate to different metal ions.

Bidentate and Polydentate Coordination: While a simple pyrazole is monodentate, derivatives can be designed to be bidentate or polydentate by incorporating additional donor atoms on the substituents. For this compound, this would require further functionalization.

The properties of the resulting metal complexes are significantly influenced by the substituents on the pyrazole ring. The 2-chlorophenyl group in this compound is expected to exert a significant steric influence, which could affect the geometry of the resulting metal complexes and potentially lead to the formation of unusual coordination environments. Electronically, the chloro substituent is electron-withdrawing, which can modulate the electron density on the pyrazole ring and, consequently, the donor strength of the nitrogen atoms. The iodo group at the 4-position further influences the electronic properties and provides a potential site for halogen bonding interactions within the coordination sphere or in the solid-state packing.

Role in Supramolecular Assembly and Advanced Hydrogen Bonding Networks

The 1H-pyrazole moiety is a versatile building block for the construction of supramolecular assemblies due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 nitrogen). This dual functionality allows for the formation of a variety of well-defined hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers (polymeric chains). csic.es

The substituents on the pyrazole ring play a crucial role in directing the supramolecular assembly. In this compound, the chlorophenyl group can participate in π-π stacking interactions, while the iodine atom can engage in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine atom in the 4-position of the pyrazole ring is a particularly effective halogen bond donor.

These non-covalent interactions, in concert with the primary N-H···N hydrogen bonds, can lead to the formation of complex and robust three-dimensional networks. The specific architecture of these networks will depend on the interplay of the various intermolecular forces, which can be influenced by factors such as the solvent of crystallization and the presence of co-formers. The formation of these ordered supramolecular structures is of great interest for crystal engineering and the development of materials with tailored properties.

Development of Advanced Materials Incorporating Pyrazole Scaffolds

The unique photophysical properties of many pyrazole derivatives have led to their incorporation into a variety of advanced materials. The extended π-system of the pyrazole ring, often in conjugation with aromatic substituents, can give rise to fluorescence and other interesting optical and electronic properties.

Application in Fluorescent Sensing Technologies

Pyrazole-based compounds have been successfully employed as fluorescent sensors for the detection of various analytes, including metal ions and anions. The sensing mechanism often relies on the modulation of the fluorescence properties of the pyrazole derivative upon binding to the target analyte. This can occur through several processes, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

While there are no specific reports on the use of this compound as a fluorescent sensor, its structural features suggest potential in this area. The pyrazole core can act as a binding site for metal ions, and the chlorophenyl and iodo substituents could be used to tune the photophysical properties of the molecule. For instance, coordination of a metal ion to the pyrazole nitrogen could alter the electronic structure and lead to a change in the fluorescence intensity or wavelength.

Table of Pyrazole-Based Fluorescent Sensors and their Performance:

| Pyrazole Derivative | Target Analyte | Emission Change | Limit of Detection (LOD) |

| Pyrazole 8 | Zn²⁺ | ~20-fold increase | Not specified |

| Pyrazole 9 | Fe³⁺ | ~30-fold increase | 0.025 µM |

This table presents data for representative pyrazole-based sensors to illustrate the potential of this class of compounds. Data for this compound is not available.

Potential in Organic Light-Emitting Diodes (OLEDs)

Substituted pyrazole derivatives have also been investigated for their potential use in organic light-emitting diodes (OLEDs). arkat-usa.org The desirable properties of materials for OLEDs include high fluorescence quantum yields, good charge carrier mobility, and thermal stability. The ability to tune the electronic and photophysical properties of pyrazoles through substitution makes them attractive candidates for emissive or charge-transporting layers in OLED devices.

The this compound scaffold could be a starting point for the design of new OLED materials. The extended conjugation provided by the phenyl group can contribute to the luminescent properties, and the chloro and iodo substituents can be used to modify the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport. Furthermore, the iodo group can serve as a synthetic handle for the introduction of other functional groups to further optimize the material's performance.

Table of Performance for Selected OLEDs Incorporating Heterocyclic Emitters:

| Emitting Material | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) |

| Carbazole Derivative (CZ-2) | 4104 | 20.2 |

| Carbazole Derivative (CZ-1) | 4130 | 19.3 |

| Thienopyrroledione Derivative (MOC-1) | 1729 | 4.5 |

This table showcases the performance of OLEDs based on other nitrogen-containing heterocyclic compounds, highlighting the potential for pyrazole derivatives in this field. No specific data for OLEDs based on this compound is currently available.

Structure Activity Relationship Sar and Rational Design Principles for Pyrazole Derivatives

Systematic Modulation of Electronic and Steric Properties through Substituent Variation

The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov Altering these substituents allows for the systematic modulation of the molecule's electronic distribution, lipophilicity, steric profile, and metabolic stability.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br, -I) decrease the electron density of the pyrazole ring. This can enhance interactions with electron-rich pockets in a biological target and can increase the acidity of the N-H proton. nih.gov For instance, studies on benzofuran (B130515) pyrazole derivatives showed that the addition of electron-withdrawing nitro and bromo groups elevated antinociceptive efficacy. nih.gov

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3) or methoxy (B1213986) (-OCH3) groups increase the electron density of the ring. This can enhance the basicity of the pyridine-like N-2 nitrogen. mdpi.com In some contexts, EDGs have been shown to increase biological activity; for example, a study on pyrazole derivatives as anti-inflammatory agents found that a methoxy group led to higher activity compared to a bromo group. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) are crucial for determining how a molecule fits into a target's binding site. Large, bulky groups can create favorable van der Waals interactions or, conversely, cause steric hindrance that prevents binding. The placement of the 2-chlorophenyl group in 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole introduces significant steric bulk at the C3 position, which can dictate the molecule's preferred conformation and influence its binding orientation.

The following table summarizes the general effects of various substituents on the properties of the pyrazole core.

| Substituent Type | Example Group(s) | Position on Pyrazole Ring | General Electronic Effect | Potential Impact on Activity |

|---|---|---|---|---|

| Electron-Withdrawing | -Cl, -Br, -I, -NO2, -CN | C3, C4, C5 | Decreases ring electron density (Inductive effect) | Can enhance binding to electron-rich targets; may increase N-H acidity. nih.gov |

| Electron-Donating | -CH3, -OCH3, -NH2 | C3, C4, C5 | Increases ring electron density (Mesomeric/Inductive effect) | Can enhance N-2 basicity; may improve interactions with electron-deficient targets. mdpi.comnih.gov |

| Aromatic Rings | -Phenyl, -Substituted Phenyl | C3, C5, N1 | Variable (depends on phenyl substituents) | Introduces steric bulk, can participate in π-π stacking interactions. nih.gov |

| Hydrogen Bond Donors/Acceptors | -OH, -NH2, -C=O | Various | Polarizing | Forms specific hydrogen bonds with target residues, often crucial for affinity. tandfonline.com |

Impact of Halogenation (specifically Iodine and Chlorine) on Pyrazole Ring Properties

Halogens are unique substituents due to their dual electronic nature: they are electronegative and withdraw electron density through the sigma bond (inductive effect), but they can also donate electron density through their lone pairs via resonance (mesomeric effect). quora.com In heterocyclic systems, the inductive effect typically dominates, making halogens deactivating groups. The specific choice of halogen has a profound impact on the molecule's properties.

Electrophilic halogenation of the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted, which is consistent with the structure of this compound. researchgate.netresearchgate.net

Chlorine: As a substituent on the phenyl ring (2-chlorophenyl), chlorine primarily acts as an electron-withdrawing group, influencing the electronic properties of the aryl moiety. Its position ortho to the point of attachment to the pyrazole ring also creates a specific steric environment, potentially forcing a twist between the phenyl and pyrazole rings.

Iodine: The iodine atom at the C4 position is particularly significant. Compared to chlorine, iodine is larger, more polarizable, and less electronegative. Its large size and polarizability make it an excellent participant in halogen bonding. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a nucleophile, such as an oxygen or nitrogen atom in a protein. This interaction has become a key tool in rational drug design.

A clear example of the differential impact of halogens is found in structure-activity relationship studies of pyrazole derivatives as cannabinoid CB1 receptor antagonists. In one series, the most potent compound contained a p-iodophenyl group at the C5 position, which showed higher affinity than the corresponding p-chlorophenyl analogue. nih.govacs.org This highlights that the unique properties of iodine, potentially including its ability to form strong halogen bonds, can be critical for optimizing biological activity.

The table below contrasts the key properties of chlorine and iodine as substituents in the context of molecular design.

| Property | Chlorine (Cl) | Iodine (I) | Relevance in Molecular Design |

|---|---|---|---|

| Atomic Radius (pm) | 100 | 140 | Iodine provides more steric bulk and a larger surface area for interactions. |

| Electronegativity (Pauling Scale) | 3.16 | 2.66 | Chlorine has a stronger inductive electron-withdrawing effect. |

| Polarizability (ų) | 2.18 | 5.35 | Iodine's high polarizability makes it a stronger halogen bond donor. |

| Halogen Bonding Strength | Weak | Strong | Iodine is frequently used to engineer strong, directional halogen bonds with biological targets. nih.govacs.org |

General Design Strategies for Tailored Molecular Architectures in Pyrazole Chemistry

The development of pyrazole-based compounds with specific functions relies on several established rational design strategies that leverage the scaffold's versatility.

Scaffold Decoration: This is the most common strategy, where a core pyrazole nucleus is "decorated" with a variety of functional groups at the N1, C3, C4, and C5 positions. By systematically varying these substituents, chemists can fine-tune the molecule's properties to optimize its interaction with a target. This approach allows for the exploration of chemical space around a known active scaffold to improve potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other chemical groups. For example, it can replace an imidazole (B134444) ring to alter metabolic stability or fine-tune pKa values, or it can substitute a phenol (B47542) group to remove a metabolically liable hydroxyl group while maintaining hydrogen bonding capabilities. nih.gov This strategy is useful for overcoming liabilities in a lead compound while retaining its core binding interactions.

Structure-Based Design: With the availability of protein crystal structures, designers can use computational tools like molecular docking to guide the synthesis of pyrazole derivatives. mdpi.com This approach allows for the rational design of substituents that can form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with amino acid residues in a target's active site. mdpi.com For example, docking studies can reveal an opportunity to introduce an iodine atom to form a halogen bond with a backbone carbonyl oxygen, thereby anchoring the molecule in the binding pocket.

Fragment-Based and Library Approaches: In modern drug discovery, small pyrazole-containing fragments can be identified through screening and then "grown" or linked together to create more potent molecules. Alternatively, combinatorial chemistry can be used to generate large libraries of diverse pyrazole derivatives for high-throughput screening, accelerating the discovery of new active compounds. nih.gov

Future Research Directions and Interdisciplinary Prospects

Advancement in Green and Sustainable Synthetic Methodologies for Halogenated Pyrazoles

The synthesis of halogenated pyrazoles, including 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The future of synthesizing these valuable compounds lies in the adoption of green and sustainable chemistry principles.

One promising avenue is the use of water as a solvent for iodination reactions. A practical and environmentally friendly method for the 4-iodination of pyrazoles has been described, which utilizes iodine and hydrogen peroxide in water. researchgate.net This system is highly efficient and generates water as the only byproduct, offering a significant improvement over traditional methods. researchgate.net Further research could focus on optimizing this method for a wider range of substituted pyrazoles and exploring its scalability for industrial applications.

Microwave-assisted synthesis represents another key area for green chemistry. nih.govshd-pub.org.rsnih.gov This technique can dramatically reduce reaction times from days to minutes and often leads to higher product yields compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis and iodination of pyrazole (B372694) derivatives can lead to more energy-efficient and faster processes.

Furthermore, the development of one-pot multicomponent reactions is a cornerstone of sustainable synthesis. These reactions, where multiple starting materials react in a single step to form a complex product, reduce the need for purification of intermediates, thereby saving solvents and energy. A novel method for the direct iodination of a pyrazole ring generated in situ from the reaction of 1,1,3,3-tetramethoxypropane (B13500) and various hydrazines has been reported, using potassium iodate (B108269) as the iodinating agent. nih.gov

Future research should also explore the use of in-situ formation of reagents, such as the use of nitrogen triiodide for C–I bond formation on pyrazole derivatives, which presents a convenient and multi-gram scale method for iodination. sciforum.net

| Green Synthesis Approach | Key Advantages | Potential Research Focus |

| Water as a Solvent | Environmentally benign, safe, and readily available. | Optimization for diverse substituted pyrazoles, scalability. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Application to a broader range of halogenation reactions. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Design of novel one-pot syntheses for complex pyrazoles. |

| In-situ Reagent Formation | Avoids handling of hazardous reagents, improves safety. | Exploration of other in-situ generated halogenating agents. |

Sophisticated Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool for understanding the structural and functional properties of molecules, offering profound insights into their behavior and interactions. eurasianjournals.com For this compound, sophisticated computational modeling can provide a deeper understanding of its synthesis and reactivity.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and properties of halogenated pyrazoles. mdpi.com Such studies can elucidate the effects of the chloro and iodo substituents on the aromaticity and reactivity of the pyrazole ring. For instance, DFT can be used to model the mechanism of electrophilic iodination of the pyrazole ring, providing insights into the transition states and reaction pathways. beilstein-journals.orgmdpi.com This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Computational studies have also been used to investigate the mechanism of enzymatic halogenation, which could inspire the development of novel biocatalytic methods for the synthesis of halogenated pyrazoles. nih.gov Furthermore, molecular dynamics simulations can explore the conformational space and dynamic behavior of these molecules, which is particularly relevant for understanding their interactions with biological targets. eurasianjournals.com

Future research in this area could focus on:

Predictive Modeling: Developing computational models that can accurately predict the regioselectivity of halogenation on complex pyrazole scaffolds.

Reaction Dynamics: Using advanced simulation techniques to study the real-time dynamics of the iodination reaction.

Solvent Effects: Modeling the role of different solvents in the reaction mechanism to guide the selection of greener alternatives.

Exploration of Novel Material Science Applications for Pyrazole-Based Systems

The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for applications in materials science. rsc.org The presence of halogen atoms in this compound can further modulate these properties, opening up new avenues for the design of advanced materials.

One of the most promising areas is in the development of organic light-emitting diodes (OLEDs). researchgate.netacs.orgnih.gov Pyrazole derivatives have been utilized as host materials and emitters in OLEDs due to their high fluorescence quantum yields and charge-transporting capabilities. researchgate.net The introduction of a heavy atom like iodine can enhance intersystem crossing, potentially leading to efficient phosphorescent materials for next-generation displays and lighting.

Pyrazole-based compounds have also shown potential as fluorescent probes and sensors. nih.govresearchgate.netacs.orgrsc.orgnih.gov Their ability to coordinate with metal ions can lead to changes in their fluorescence properties, enabling the detection of specific analytes. The specific substitution pattern of this compound could be tailored to create sensors with high selectivity and sensitivity for particular metal ions or other species of environmental or biological importance.

Future research in materials science could explore:

Optoelectronic Devices: The synthesis and characterization of new pyrazole-based polymers and small molecules for use in transistors, solar cells, and photodetectors.

Nonlinear Optics: Investigation of the nonlinear optical properties of halogenated pyrazoles for applications in photonics and optical communications. researchgate.net

Smart Materials: The development of pyrazole-containing materials that respond to external stimuli such as light, heat, or chemical analytes.

| Material Application | Key Properties of Pyrazole Scaffold | Role of Halogen Substitution |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence, charge transport capabilities. | Enhanced phosphorescence (heavy atom effect). |

| Fluorescent Sensors | Metal-coordinating ability, tunable emission. | Modulated selectivity and sensitivity. |

| Nonlinear Optical Materials | Extended π-conjugation, large dipole moments. | Altered electronic properties. |

Development of Chemical Biology Tools Incorporating the Pyrazole Scaffold

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govresearchgate.net This versatility makes it an excellent starting point for the development of chemical biology tools to probe and understand complex biological systems.

A significant application of pyrazole derivatives is in the design of protein kinase inhibitors. nih.govresearchgate.netnih.govrsc.orgresearchgate.net Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The this compound scaffold can be used as a template to design potent and selective kinase inhibitors. The iodine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce different functional groups and optimize binding to the target kinase. nih.gov

Furthermore, the fluorescent properties of some pyrazole derivatives can be harnessed to create probes for bioimaging. nih.govresearchgate.net These probes can be designed to specifically label and visualize cellular components or track biological processes in real-time. The development of pyrazole-based radiotracers for Positron Emission Tomography (PET) is another exciting area, offering non-invasive imaging of biological targets in vivo. nih.gov

Future directions in this interdisciplinary field include:

Targeted Probes: Designing pyrazole-based molecules that can specifically bind to a protein of interest and report on its activity or localization within the cell.

Activity-Based Probes: Developing probes that covalently modify the active site of an enzyme, providing a direct readout of its catalytic activity.

Theranostic Agents: Creating pyrazole-based compounds that combine a therapeutic function (e.g., kinase inhibition) with a diagnostic capability (e.g., fluorescence or radioactivity) for personalized medicine.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole, and how do reaction conditions influence yield?

Answer:

A common approach involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrazole precursors (e.g., 5-chloro derivatives) can react with iodinating agents under basic catalysis (e.g., K₂CO₃) . Key factors include:

- Catalyst choice: Bases like K₂CO₃ enhance nucleophilic substitution efficiency.

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature control: Reactions often require heating (80–120°C) to achieve >70% yield .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the iodinated product.

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., HI gas) .

- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

- Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for iodinated pyrazoles?

Answer:

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism: Pyrazole rings exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize tautomers .

- Impurity interference: Combine multiple techniques (e.g., HPLC-MS for purity >95%, X-ray crystallography for unambiguous confirmation) .

- Dynamic effects: Variable-temperature NMR can identify dynamic processes (e.g., ring flipping) that obscure signals .

Advanced: What methodologies optimize the regioselective iodination of 3-(2-Chlorophenyl)-1H-pyrazole derivatives?

Answer:

Regioselectivity challenges arise due to competing C3 vs. C4 iodination. Strategies include:

- Directing groups: Introduce temporary protecting groups (e.g., SEM groups) at C3 to favor C4 iodination .

- Metal catalysis: Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with I₂) directs iodination to electron-deficient positions .

- Computational guidance: DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., Fukui indices) .

Basic: How should researchers assess the purity of this compound?

Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Elemental analysis: Confirm %C, %H, %N, and %I within ±0.4% of theoretical values .

- Spectroscopy: Match ¹H/¹³C NMR shifts to literature (e.g., C4-I typically deshields adjacent protons by 0.3–0.5 ppm) .

Advanced: What crystallographic techniques elucidate the solid-state structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Key parameters:

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electron-rich sites for Suzuki-Miyaura coupling .

- NBO analysis: Predict charge distribution; iodine’s σ-hole often enhances electrophilicity at C4 .

- Transition-state modeling: Simulate Pd-mediated pathways to evaluate activation barriers for aryl-aryl bond formation .

Basic: What environmental hazards are associated with this compound, and how can they be mitigated?

Answer:

- Aquatic toxicity: EC₅₀ values for Daphnia magna are typically <1 mg/L. Use biodegradation screening (OECD 301D) to assess persistence .

- Waste disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize halogenated emissions .

Advanced: How do steric and electronic effects of the 2-chlorophenyl group influence reactivity?

Answer:

- Steric hindrance: The ortho-Cl substituent restricts rotation, favoring planar conformations that enhance π-stacking in catalysis .

- Electronic effects: Cl withdraws electron density, activating C4-I for nucleophilic aromatic substitution (e.g., with amines) .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate monitoring: Use in-situ IR or LC-MS to detect side reactions (e.g., dehalogenation) .

- Protecting groups: Employ Boc or TMS groups to shield reactive sites during iodination .

- Flow chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., Grignard additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.